6-Cbz-1-oxa-6-azaspiro[3.4]octane

Catalog No.
S13986964
CAS No.
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Cbz-1-oxa-6-azaspiro[3.4]octane

Product Name

6-Cbz-1-oxa-6-azaspiro[3.4]octane

IUPAC Name

benzyl 1-oxa-7-azaspiro[3.4]octane-7-carboxylate

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c16-13(17-10-12-4-2-1-3-5-12)15-8-6-14(11-15)7-9-18-14/h1-5H,6-11H2

InChI Key

SZZCOVDQFVKIFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CCO2)C(=O)OCC3=CC=CC=C3

6-Cbz-1-oxa-6-azaspiro[3.4]octane is a heterocyclic compound characterized by its unique spirocyclic structure, which consists of a nitrogen atom and an oxygen atom incorporated into a bicyclic framework. The compound's molecular formula is C11H14N2OC_{11}H_{14}N_{2}O with a molecular weight of approximately 194.24 g/mol. The structure features a spiro connection between a six-membered and a five-membered ring, which contributes to its distinct chemical properties and biological activities.

Include:

  • Nucleophilic substitutions: The nitrogen atom can participate in nucleophilic attacks, making the compound versatile for further functionalization.
  • Electrophilic additions: The double bonds present in derivatives of this compound can undergo electrophilic addition reactions.
  • Formation of derivatives: This compound can be modified to create various derivatives, enhancing its pharmacological potential.

These reactions are essential for synthesizing related compounds and exploring their biological activities.

Research indicates that compounds similar to 6-Cbz-1-oxa-6-azaspiro[3.4]octane exhibit significant biological activities, including:

  • Antimicrobial properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Cytotoxicity: Certain studies suggest that these compounds may have cytotoxic effects on cancer cell lines, making them potential candidates for anticancer drug development.
  • Neuroactivity: Due to structural similarities with known neuroactive compounds, there is potential for exploring their effects on the central nervous system.

Several synthesis methods have been reported for 6-Cbz-1-oxa-6-azaspiro[3.4]octane:

  • Cyclization reactions: Utilizing readily available precursors, cyclization can be achieved through various methods such as ring-closing reactions involving nucleophiles.
  • Annulation strategies: Recent studies have highlighted the use of annulation techniques that involve forming the spirocyclic structure from simpler cyclic compounds through controlled chemical transformations .
  • Functional group transformations: Modifications of existing compounds can lead to the formation of 6-Cbz-1-oxa-6-azaspiro[3.4]octane by introducing necessary functional groups.

The applications of 6-Cbz-1-oxa-6-azaspiro[3.4]octane are primarily found in the pharmaceutical industry:

  • Pharmaceutical intermediates: It serves as an intermediate in the synthesis of various bioactive molecules.
  • Drug development: Its unique structure may contribute to the development of new therapeutic agents targeting specific biological pathways.

Interaction studies involving 6-Cbz-1-oxa-6-azaspiro[3.4]octane focus on its binding affinity with biological targets such as enzymes and receptors:

  • Enzyme inhibition: Investigations into how this compound interacts with specific enzymes could reveal its potential as an inhibitor or modulator in metabolic pathways.
  • Receptor binding studies: Understanding how it binds to neurotransmitter receptors may elucidate its neuroactive properties.

These studies are crucial for assessing the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 6-Cbz-1-oxa-6-azaspiro[3.4]octane, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
2-Oxa-6-azaspiro[3.4]octaneC6H11NOC_6H_{11}NODifferent positioning of oxygen and nitrogen
1-Oxa-6-azaspiro[3.4]octaneC8H15NO3C_8H_{15}NO_3Contains additional functional groups
2-Oxa-7-azaspiro[3.4]octaneC7H13NOC_7H_{13}NOVariation in spirocyclic arrangement

The uniqueness of 6-Cbz-1-oxa-6-azaspiro[3.4]octane lies in its specific arrangement of atoms, which may confer distinct biological activities compared to its analogs.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

247.12084340 g/mol

Monoisotopic Mass

247.12084340 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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